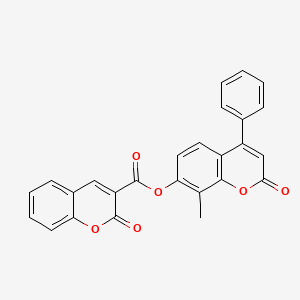
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine
説明
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine, also known as BCTP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 receptor is involved in various physiological and pathological processes such as synaptic plasticity, learning, memory, and pain perception. BCTP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine acts as a selective antagonist of the mGluR1 receptor, which is a G protein-coupled receptor that modulates intracellular signaling pathways. By blocking the activation of mGluR1, this compound inhibits the downstream signaling cascades that are involved in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological effects in different brain regions. It has been reported to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism underlying learning and memory. This compound has also been shown to reduce pain perception in animal models of neuropathic pain. In addition, this compound has been reported to have neuroprotective effects in animal models of neurodegenerative disorders.
実験室実験の利点と制限
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine has several advantages as a research tool, including its high potency and selectivity for mGluR1, which allows for precise modulation of the receptor activity. However, this compound also has some limitations, such as its poor solubility in water and low bioavailability, which may affect its effectiveness in some experimental settings.
将来の方向性
There are several future directions for research on 1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine and mGluR1. One direction is to investigate the role of mGluR1 in synaptic plasticity and learning in different brain regions. Another direction is to explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders, such as pain, addiction, and neurodegenerative disorders. Furthermore, the development of more potent and selective mGluR1 antagonists may provide new insights into the physiological and pathological functions of this receptor subtype.
科学的研究の応用
1-benzyl-4-(4-biphenylylcarbonothioyl)piperazine has been widely used as a research tool to investigate the role of mGluR1 in various physiological and pathological processes. It has been shown to modulate synaptic transmission, plasticity, and excitability in several brain regions. This compound has also been used to investigate the involvement of mGluR1 in pain perception, addiction, and neurodegenerative disorders.
特性
IUPAC Name |
(4-benzylpiperazin-1-yl)-(4-phenylphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2S/c27-24(23-13-11-22(12-14-23)21-9-5-2-6-10-21)26-17-15-25(16-18-26)19-20-7-3-1-4-8-20/h1-14H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNANGKXXGGSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[2-(4-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4877366.png)
![4-{2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine](/img/structure/B4877376.png)
![{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}(pyridin-4-ylmethyl)amine hydrochloride](/img/structure/B4877385.png)
![2-[5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B4877387.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4877405.png)
![2-[(4-methoxyphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4877409.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-3-piperidinecarboxamide](/img/structure/B4877417.png)


![2-[3-(2-furylmethyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/structure/B4877439.png)

![3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4877456.png)


